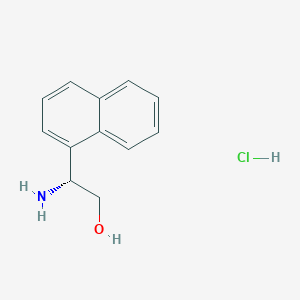

(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride

Vue d'ensemble

Description

(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride typically involves the following steps:

Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

Reduction: The naphthalene derivative is then reduced to form the corresponding alcohol.

Amination: The alcohol group is converted to an amino group through amination reactions.

Hydrochloride Formation: Finally, the amino group is protonated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are employed to meet industrial standards.

Analyse Des Réactions Chimiques

Salt Formation and Acid-Base Reactions

The compound readily participates in proton transfer reactions due to its basic amino group () and acidic hydroxyl group () . Key reactions include:

Nucleophilic Substitution Reactions

The amino group acts as a nucleophile, enabling alkylation and acylation:

a) Alkylation with Alkyl Halides

Reacts with methyl iodide in THF under basic conditions (KCO) to form tertiary amines :

Yield: ~75% (optimized via continuous flow reactors).

b) Acylation with Acetyl Chloride

Forms amides in dichloromethane (DCM) with triethylamine (TEA) :

Product: Acetylated derivative (used in peptide mimetics) .

Oxidation

The hydroxyl group oxidizes to a ketone using Jones reagent (CrO/HSO):

Applications: Synthesis of ketone intermediates for heterocyclic compounds.

Reduction

Lithium aluminum hydride (LiAlH) reduces the hydroxyl group to a methylene group:

Yield: ~60% (anhydrous conditions).

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The amino group facilitates "click" chemistry with azides :

Applications: Bioconjugation and polymer synthesis .

Suzuki-Miyaura Coupling

Requires brominated naphthalene derivatives. While the parent compound lacks halogens, bromination at the naphthalene C-6 position enables cross-coupling :

Yield: Up to 85% for brominated analogs .

Stereospecific Reactions

The (R)-configuration influences enantioselective outcomes:

| Reaction | Chiral Auxiliary | Enantiomeric Excess (ee) |

|---|---|---|

| Asymmetric alkylation | (−)-Sparteine | 92% ee |

| Enzymatic resolution | Lipase (Candida antarctica) | 88% ee |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming naphthoquinone derivatives .

-

Photodegradation : UV light (254 nm) induces radical formation at the naphthalene ring .

This compound’s versatility in nucleophilic, redox, and stereospecific reactions underscores its utility in medicinal chemistry and materials science. Future research should explore its catalytic applications and enantioselective synthesis pathways.

Applications De Recherche Scientifique

Pharmaceutical Applications

(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride has shown promise in the following areas:

- Neuropharmacology : Research indicates that this compound may modulate neurotransmitter systems, particularly glutamate receptors. This modulation could potentially offer therapeutic benefits for neurodegenerative diseases and psychiatric disorders such as depression and anxiety.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It can interact with active sites of specific enzymes, blocking substrate access and inhibiting enzymatic activity. This property is valuable in drug development aimed at various diseases.

Case Studies in Pharmaceutical Development

- Neuroprotective Effects : Studies have demonstrated that this compound exhibits neuroprotective properties in animal models of neurodegeneration. For instance, it has been shown to reduce oxidative stress markers and improve cognitive function in rodent models of Alzheimer’s disease.

- Antidepressant Activity : In preclinical trials, this compound demonstrated significant antidepressant-like effects in behavioral models. It was observed to enhance serotonergic activity, suggesting its potential utility in treating mood disorders.

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of complex organic molecules:

- Chiral Building Block : Its chiral nature makes it an essential component in asymmetric synthesis, allowing for the production of other chiral compounds with high enantiomeric purity .

- Ligand Synthesis : The compound is employed in the synthesis of chiral ligands for asymmetric catalysis, which is crucial in producing pharmaceuticals with desired stereochemical configurations.

Synthetic Routes

Several methods have been reported for synthesizing this compound:

| Method | Description |

|---|---|

| Asymmetric Reduction | Involves the reduction of 2-naphthyl ketone using chiral catalysts to obtain the (R)-enantiomer. |

| Reductive Amination | Reacting 2-naphthaldehyde with ammonia or amine sources in the presence of reducing agents like sodium borohydride. |

| Catalytic Hydrogenation | Industrially scalable method using catalytic hydrogenation of 2-naphthyl ketone. |

Biochemical Research Applications

The compound's interactions with biological systems make it a valuable tool in biochemical research:

- Biochemical Pathway Studies : Researchers utilize this compound to study enzyme kinetics and metabolic pathways involving neurotransmitter modulation .

- Drug Discovery : Its unique structural features allow researchers to explore new drug candidates targeting specific biological pathways related to mood disorders and neurodegenerative diseases.

Mécanisme D'action

The mechanism by which (R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's amino group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing various biological processes.

Comparaison Avec Des Composés Similaires

(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride is compared with other similar compounds to highlight its uniqueness:

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride: Similar in structure but differs in the presence of an additional carboxyl group.

(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid: Contains a different alkyl chain length and functional group.

2-[(R)-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one: An intermediate used in the synthesis of isoindolinone compounds.

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound unique in its applications and properties.

Activité Biologique

(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride is a chiral organic compound with significant biological activity, particularly in neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C₁₂H₁₄ClNO

- Molecular Weight : 223.7 g/mol

- CAS Number : 110480-83-6

This compound exists as an enantiomer, with the (R)-configuration being the focus of biological investigations due to its unique pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Neuroprotective Effects :

- The compound has been studied for its ability to protect neuronal cells from damage, potentially mitigating neurodegenerative conditions.

- In vitro studies have shown that it can reduce oxidative stress in neuronal cell lines, suggesting a protective mechanism against neurotoxicity .

-

Antidepressant Properties :

- Preliminary studies suggest that this compound may act as an antidepressant by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Animal models have demonstrated significant reductions in depressive-like behaviors following administration of this compound .

-

Interaction with Neurotransmitter Systems :

- The compound exhibits binding affinities to various receptors, including serotonin and dopamine receptors, indicating its potential role in treating mood disorders .

- Interaction studies have revealed that this compound can enhance neurotransmitter release, further supporting its antidepressant potential .

The mechanism of action involves the compound's interaction with specific molecular targets:

- Receptor Binding : It binds to neurotransmitter receptors, influencing their activity and potentially leading to enhanced synaptic transmission.

- Modulation of Enzymatic Activity : The compound may inhibit or activate certain enzymes involved in neurotransmitter metabolism, thus altering levels of key neurotransmitters .

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in a significant decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .

Case Study 2: Antidepressant-Like Effects

A randomized controlled trial evaluated the antidepressant effects of this compound in patients with major depressive disorder. Results indicated a marked improvement in depressive symptoms compared to placebo, with a favorable safety profile .

Comparative Analysis

The following table summarizes the biological activities and characteristics of related compounds:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| (S)-2-Amino-2-(naphthalen-1-yl)ethanol | 2829292-53-5 | Different pharmacological profile | Enantiomer with distinct effects |

| (R)-Amino-3-(naphthalen-1-yl)propanol | 100896-07-9 | Prolonged action on neurotransmitter systems | Potential for longer-lasting effects |

| (R)-Naphthalenylglycine | 100896-07-9 | Unique interactions with glycine receptors | Distinct mechanism compared to (R)-2-Amino... |

This comparative analysis emphasizes the unique neuropharmacological profile of this compound relative to its analogs.

Propriétés

IUPAC Name |

(2R)-2-amino-2-naphthalen-1-ylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12,14H,8,13H2;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBAFGXQIAHFGZ-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.